5-Fluoro-2-(pyrrolidin-1-yl)pyridine 5-Fluoro-2-(pyrrolidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1287217-79-1
VCID: VC0174238
InChI: InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
SMILES: C1CCN(C1)C2=NC=C(C=C2)F
Molecular Formula: C9H11FN2
Molecular Weight: 166.199

5-Fluoro-2-(pyrrolidin-1-yl)pyridine

CAS No.: 1287217-79-1

Cat. No.: VC0174238

Molecular Formula: C9H11FN2

Molecular Weight: 166.199

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(pyrrolidin-1-yl)pyridine - 1287217-79-1

Specification

CAS No. 1287217-79-1
Molecular Formula C9H11FN2
Molecular Weight 166.199
IUPAC Name 5-fluoro-2-pyrrolidin-1-ylpyridine
Standard InChI InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Standard InChI Key IBWUHBJFPTXYGX-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C(C=C2)F

Introduction

ParameterValue
CAS Number1287217-79-1
Molecular FormulaC₉H₁₁FN₂
Molecular Weight166.199 g/mol
IUPAC Name5-fluoro-2-pyrrolidin-1-ylpyridine
InChIInChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyIBWUHBJFPTXYGX-UHFFFAOYSA-N
SMILESFc1ccc(nc1)n2cccc2

Structural Characteristics and Physical Properties

The molecular structure of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine consists of a pyridine ring with a fluorine substituent at the 5-position and a pyrrolidine moiety linked through a nitrogen atom at the 2-position . This arrangement creates a molecule with specific conformational properties that influence its chemical behavior and reactivity.

The fluorine atom at the 5-position of the pyridine ring introduces important electronic effects that modify the electron distribution across the aromatic system. Fluorine, being highly electronegative, withdraws electron density from the pyridine ring through inductive effects while potentially contributing electron density through resonance effects. This electronic influence affects the compound's reactivity patterns and interaction capabilities with other molecules.

The compound exhibits the following physical properties:

Table 2: Physical and Chemical Properties

PropertyDescription
Physical StateSolid at room temperature
AppearanceNot specifically described in literature
LogP2.01 (estimated octanol/water partition coefficient)
Heavy Atoms Count12
Rotatable Bond Count1
Number of Rings2
Carbon Bond Saturation (Fsp3)0.444
Polar Surface Area16 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Synthesis and Chemical Reactions

Chemical Reactivity

5-Fluoro-2-(pyrrolidin-1-yl)pyridine can participate in various chemical reactions characteristic of both pyridine and pyrrolidine functionalities. The reactivity is influenced by:

  • The electron-withdrawing effect of the fluorine substituent

  • The basic nitrogen atom in the pyrrolidine ring

  • The aromatic character of the pyridine ring

Potential reaction types include:

  • Electrophilic substitution reactions (typically at positions 3 and 4 of the pyridine ring)

  • Nucleophilic substitution reactions (potentially displacing the fluorine atom)

  • Coordination with metal ions through the pyrrolidine and pyridine nitrogen atoms

  • Oxidation reactions, particularly affecting the pyrrolidine moiety

Applications in Research and Development

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is primarily utilized in research and industrial applications, particularly in the synthesis of complex molecules. Its importance in scientific research is reflected in several key areas:

Pharmaceutical Research

The compound has significant value in pharmaceutical research as:

  • A building block for the synthesis of more complex bioactive molecules

  • A component in protein degrader building blocks, crucial in biochemical research and drug development

  • A potential intermediate in the development of neurological agents, drawing parallels from research on related pyrrolidine compounds

Medicinal Chemistry

In medicinal chemistry, fluorinated heterocycles like 5-Fluoro-2-(pyrrolidin-1-yl)pyridine offer several advantages:

  • Enhanced metabolic stability due to the C-F bond strength

  • Altered lipophilicity affecting drug distribution and membrane permeability

  • Modified hydrogen bonding capabilities compared to non-fluorinated analogs

Research on structurally related compounds has demonstrated potential applications in developing inhibitors of neuronal nitric oxide synthase (nNOS) , suggesting that 5-Fluoro-2-(pyrrolidin-1-yl)pyridine might serve as a valuable scaffold for similar pharmacological investigations.

Structure-Activity Relationships and Comparative Analysis

Comparing 5-Fluoro-2-(pyrrolidin-1-yl)pyridine with structurally similar compounds provides insights into structure-activity relationships and the effects of specific structural modifications.

Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencePotential Effect on Activity
5-Fluoro-2-(pyrrolidin-1-yl)pyridineC₉H₁₁FN₂166.2 g/molReference compoundBaseline activity
5-Chloro-2-(pyrrolidin-1-yl)pyridineC₉H₁₁ClN₂182.65 g/molChlorine instead of fluorine at position 5Potentially increased lipophilicity, different electronic effects
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridineC₉H₁₀ClFN₂200.64 g/molAdditional fluorine at position 3Modified electronic distribution, potentially altered biological interactions
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridineC₉H₁₀BrFN₂245.09 g/molBromine at position 3, fluorine at position 2, pyrrolidine at position 6Significantly altered electron distribution and potential reactivity
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridineC₉H₁₀FIN₂292.09 g/molIodine at position 4, fluorine at position 2, pyrrolidine at position 6Different steric demands, potentially enhanced reactivity for coupling reactions
(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridineC₁₀H₁₃FN₂O196.22 g/molMethoxy group at position 2, pyrrolidine linked at position 3Altered hydrogen bonding capabilities, potential stereochemical effects

Research on related compounds with pyrrolidine motifs suggests that substitution patterns on the pyridine ring significantly influence biological activity, particularly in interactions with specific enzymes or receptors . In studies of chiral pyrrolidine inhibitors, the position and nature of substituents on the aromatic ring proved crucial for optimizing potency and selectivity toward target proteins.

ParameterDetails
Typical Purity95-97%
Common Package Sizes100 mg, 250 mg, 500 mg, 1 g, 5 g
Price Range (2025)$99-346 per gram (varies by supplier and quantity)
Leading SuppliersAngene International Limited, AA BLOCKS, A2B Chem, Advanced ChemBlocks CN, eNovation CN
Shipping ConditionsRoom temperature or with blue ice upon request
Storage RecommendationsStore at room temperature or 2-8°C depending on supplier

Quality control measures typically include verification of identity and purity through:

  • NMR spectroscopy (¹H and ¹³C)

  • Mass spectrometry to confirm molecular weight

  • HPLC analysis to verify purity

  • Elemental analysis to confirm composition

Research Limitations and Future Directions

Current research on 5-Fluoro-2-(pyrrolidin-1-yl)pyridine appears limited, with several knowledge gaps that present opportunities for future investigation:

  • Detailed biological activity profiles remain to be established

  • Comprehensive structure-activity relationships need further exploration

  • Potential applications in specific drug development programs could be investigated

  • Optimized synthetic routes for large-scale production may require development

Future research directions might include:

  • Systematic evaluation of biological activities, particularly in protein-ligand interactions

  • Investigation of its potential as a scaffold for developing targeted therapeutics

  • Exploration of metal-coordination properties for catalysis applications

  • Development of more efficient synthetic pathways

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